molecular formula C13H10N4O3 B4225673 5-Methyl-3-nitro-1-phenacylpyrazole-4-carbonitrile

5-Methyl-3-nitro-1-phenacylpyrazole-4-carbonitrile

Cat. No.: B4225673
M. Wt: 270.24 g/mol
InChI Key: JBQVCLOOPXZWGV-UHFFFAOYSA-N
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Description

5-Methyl-3-nitro-1-phenacylpyrazole-4-carbonitrile: is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-nitro-1-phenacylpyrazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.

    Introduction of the nitro group: Nitration reactions using nitric acid or other nitrating agents.

    Addition of the phenylethyl group: This can be done through Friedel-Crafts acylation or alkylation reactions.

    Formation of the carbonitrile group: This can be achieved through cyanation reactions using reagents like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The phenylethyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles such as amines and alcohols.

Major Products

    Amino derivatives: From the reduction of the nitro group.

    Primary amines: From the reduction of the carbonitrile group.

    Substituted pyrazoles: From various substitution reactions.

Scientific Research Applications

5-Methyl-3-nitro-1-phenacylpyrazole-4-carbonitrile:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds or pharmaceuticals.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would include binding to the active site of the target, inducing conformational changes, and altering biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-3-nitro-1H-pyrazole-4-carbonitrile: Lacks the phenylethyl group.

    3-nitro-1-(2-oxo-2-phenylethyl)-1H-pyrazole-4-carbonitrile: Lacks the methyl group.

    5-methyl-1-(2-oxo-2-phenylethyl)-1H-pyrazole-4-carbonitrile: Lacks the nitro group.

Uniqueness

The presence of all three substituents (methyl, nitro, and phenylethyl groups) in 5-Methyl-3-nitro-1-phenacylpyrazole-4-carbonitrile makes it unique, potentially offering a combination of chemical reactivity and biological activity not found in similar compounds.

Properties

IUPAC Name

5-methyl-3-nitro-1-phenacylpyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3/c1-9-11(7-14)13(17(19)20)15-16(9)8-12(18)10-5-3-2-4-6-10/h2-6H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQVCLOOPXZWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)C2=CC=CC=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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